molecular formula C16H18N2O2 B2411905 N-[[2-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]methyl]but-2-ynamide CAS No. 2411284-60-9

N-[[2-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]methyl]but-2-ynamide

Cat. No.: B2411905
CAS No.: 2411284-60-9
M. Wt: 270.332
InChI Key: GXUIJIIVVOTMCG-UHFFFAOYSA-N
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Description

N-[[2-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]methyl]but-2-ynamide is a complex organic compound featuring a pyrrolidinone ring, a phenyl group, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]methyl]but-2-ynamide typically involves the reaction of 2-oxopyrrolidine with benzyl chloride under basic conditions to form the intermediate 2-[(2-oxopyrrolidin-1-yl)methyl]benzyl chloride. This intermediate is then reacted with but-2-ynoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[2-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Oxidized derivatives of the phenyl or pyrrolidinone rings.

    Reduction: Reduced forms of the alkyne group to alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[[2-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]methyl]but-2-ynamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[2-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]methyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

    2-Oxopyrrolidine derivatives: Compounds like 2-oxopyrrolidine-1-acetic acid and its esters.

    Phenyl derivatives: Compounds with similar phenyl ring structures, such as benzylamine derivatives.

    But-2-ynamide derivatives: Compounds with similar alkyne functionalities.

Uniqueness

N-[[2-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]methyl]but-2-ynamide is unique due to its combination of a pyrrolidinone ring, a phenyl group, and a but-2-ynamide moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds .

Properties

IUPAC Name

N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-6-15(19)17-11-13-7-3-4-8-14(13)12-18-10-5-9-16(18)20/h3-4,7-8H,5,9-12H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUIJIIVVOTMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=CC=CC=C1CN2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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